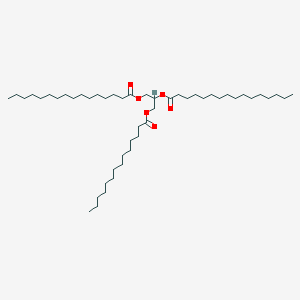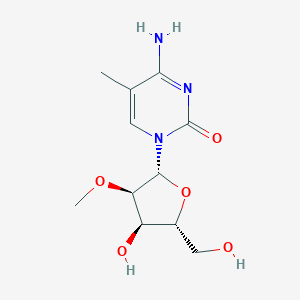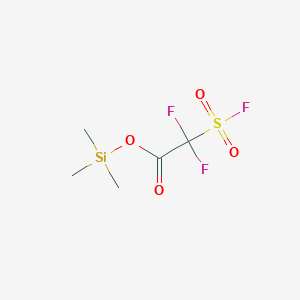
三甲基硅烷基2,2-二氟-2-(氟磺酰基)乙酸酯
概述
描述
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is a chemical compound with the molecular formula C5H9F3O4SSi. It is known for its use as a fluoroalkylation agent and is involved in the preparation of difluorocyclopropenes and difluorocarbene reagents . This compound is a clear, colorless to pale yellow liquid with a boiling point of 156°C and a density of 1.27 g/mL at 25°C .
科学研究应用
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate has several applications in scientific research:
作用机制
Target of Action
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate, also known as trimethylsilyl 2-(fluorosulfonyl)difluoroacetate, is primarily used as a fluoroalkylation agent . The primary targets of this compound are organic molecules that undergo fluoroalkylation reactions.
Mode of Action
This compound acts as a reactant for the preparation of difluorocyclopropenes and difluorocarbene reagents . It interacts with its targets by donating its fluorine atoms, leading to the formation of new carbon-fluorine bonds in the target molecules .
Biochemical Pathways
It’s known that the compound plays a crucial role in the synthesis of valuable organofluorine compounds . These compounds have wide applications in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of the action of Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is the formation of difluorocyclopropenes and difluorocarbene reagents . These compounds are valuable in various fields of chemistry due to their unique properties.
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is known to react with water , suggesting that it should be stored and used in a dry environment. Furthermore, it is a flammable and corrosive substance , indicating that it should be handled with care to ensure safety.
准备方法
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate is typically synthesized through the reaction of 2-(fluorosulfonyl)difluoroacetyl fluoride with trimethylsilanol. The reaction is carried out at a controlled temperature of -5°C, and the process involves the release of hydrogen fluoride gas, which is absorbed using a sodium hydroxide solution . The reaction mixture is then subjected to distillation under reduced pressure to obtain the final product .
化学反应分析
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate undergoes various chemical reactions, including:
Fluoroalkylation: It acts as a fluoroalkylation agent, reacting with different substrates to introduce fluoroalkyl groups.
Cyclopropanation: It is used in the preparation of difluorocyclopropenes, which are valuable intermediates in organic synthesis.
Carbene Formation: The compound is involved in the generation of difluorocarbene reagents, which are used in various chemical transformations.
相似化合物的比较
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate can be compared with other similar compounds such as:
Trimethylsilyl trifluoromethanesulfonate: Another fluoroalkylation agent with similar reactivity but different applications.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Used for trifluoromethylation of alkyl halides and perfluoroalkylations of aryl iodides and bromides.
2,2-Difluoro-2-(fluorosulfonyl)acetic acid: A related compound with applications in organic synthesis.
Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate stands out due to its unique combination of properties, making it a valuable reagent in various fields of research and industry.
属性
IUPAC Name |
trimethylsilyl 2,2-difluoro-2-fluorosulfonylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3O4SSi/c1-14(2,3)12-4(9)5(6,7)13(8,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVSCKNABCCCAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)C(F)(F)S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3O4SSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380752 | |
| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120801-75-4 | |
| Record name | Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trimethylsilyl 2,2-difluoro-2-sulfoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) in organic synthesis?
A1: TFDA serves as a highly effective precursor for generating difluorocarbene [, , , , ]. This reactive intermediate plays a crucial role in synthesizing a diverse range of organofluorine compounds, which are valuable in medicinal chemistry, materials science, and agrochemicals.
Q2: How does TFDA compare to other difluorocarbene sources in terms of reactivity?
A2: Research indicates that TFDA demonstrates reactivity comparable to methyl 2,2-difluoro-2-(fluorosulfonyl)acetate (MDFA) under specific high concentration and temperature conditions []. This similarity allows for efficient difluorocyclopropanation reactions even with less reactive substrates like n-butyl acrylate [].
Q3: What are the advantages of using catalysts like N-heterocyclic carbenes (NHCs) or proton sponges in conjunction with TFDA for difluorocarbene generation?
A3: Employing catalysts like NHCs [] or proton sponges [] alongside TFDA offers milder reaction conditions for difluorocarbene generation. This proves particularly beneficial when working with sensitive substrates that might degrade under harsher conditions.
Q4: Can you provide specific examples of how the difluorocarbene generated from TFDA is utilized in synthetic transformations?
A4: Difluorocarbene generated from TFDA facilitates various transformations, including:
- Difluoromethylation of (thio)carbonyl compounds: This reaction produces valuable difluoromethyl (thio)ethers [].
- Synthesis of fluorinated heterocycles: Reactions with thiophenes and thia/oxazoles lead to the formation of diverse fluorinated heterocyclic compounds [].
- Difluorocyclopropanation of silyl dienol ethers: This reaction, often followed by a vinylcyclopropane-cyclopentene rearrangement, grants access to difluorinated cyclopentanones and cyclopentenones [, ].
- Aryl Difluoromethyl Ether Synthesis: NHC-catalyzed difluorocarbene generation from TFDA enables the synthesis of enol difluoromethyl ethers from starting materials like cyclohexenones [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)
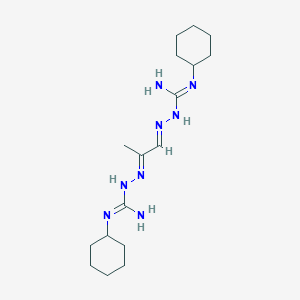
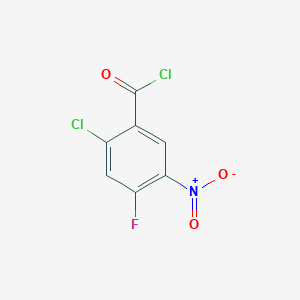
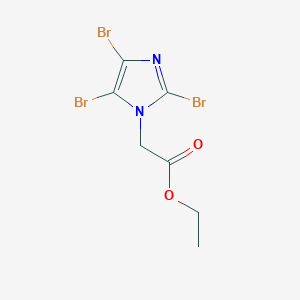
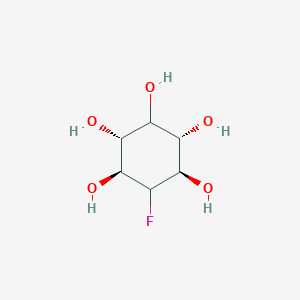
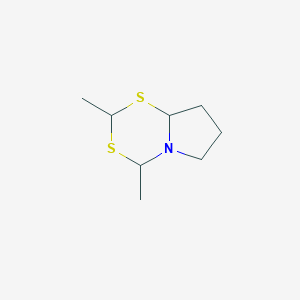

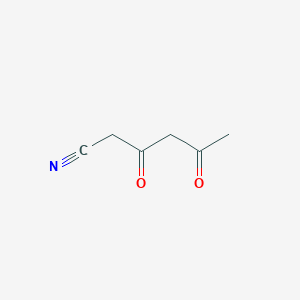
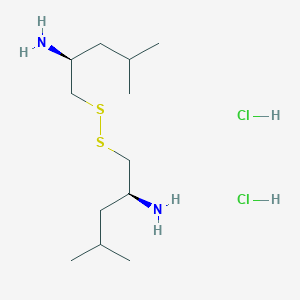
![ACETAMIDE,2-[(2-HYDROXYETHYL)METHYLAMINO]-](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)
